Naphtho[2,3-B]furan-4,9-diol
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Overview
Description
Naphtho[2,3-B]furan-4,9-diol is a chemical compound that belongs to the class of naphthofurans. It is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with hydroxyl groups at the 4 and 9 positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium-Catalyzed Reverse Hydrogenolysis: One of the methods for synthesizing naphtho[2,3-B]furan-4,9-diol involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins.
Visible-Light-Mediated [3+2] Cycloaddition: Another efficient synthesis method involves a visible-light-mediated [3+2] cycloaddition reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Naphtho[2,3-B]furan-4,9-diol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique properties and applications.
Scientific Research Applications
Naphtho[2,3-B]furan-4,9-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which naphtho[2,3-B]furan-4,9-diol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The compound’s antiviral activity could be related to its interference with viral replication processes .
Comparison with Similar Compounds
Naphtho[2,3-B]furan-4,9-diol can be compared with other similar compounds, such as:
Naphtho[2,3-B]furan-4,9-dione: This compound shares a similar core structure but lacks the hydroxyl groups, which may result in different biological activities and chemical reactivity.
Dihydronaphtho[2,3-B]furan-4,9-dione: This reduced form of naphtho[2,3-B]furan-4,9-dione exhibits distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of hydroxyl groups, which contribute to its diverse reactivity and potential biological activities.
Properties
CAS No. |
645413-89-4 |
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Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
benzo[f][1]benzofuran-4,9-diol |
InChI |
InChI=1S/C12H8O3/c13-10-7-3-1-2-4-8(7)11(14)12-9(10)5-6-15-12/h1-6,13-14H |
InChI Key |
ZLNMFKYGGBXDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=COC3=C2O)O |
Origin of Product |
United States |
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